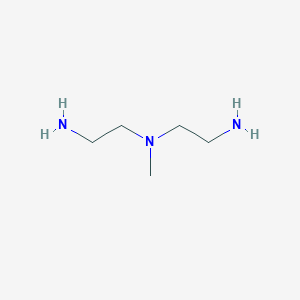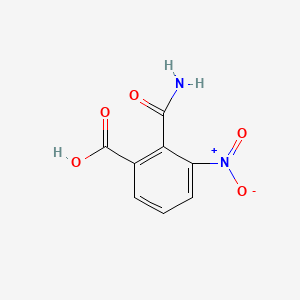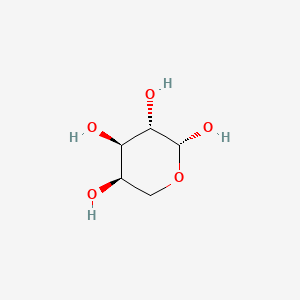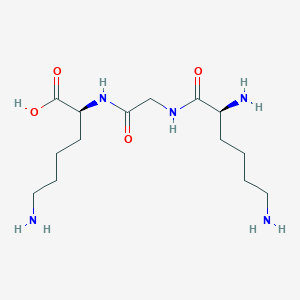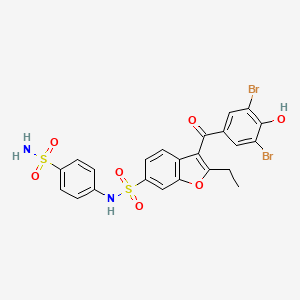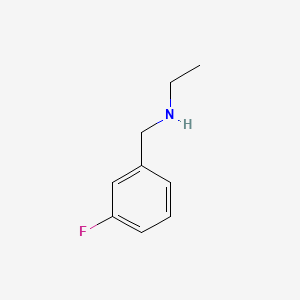
3-(Piperazin-1-yl)propanenitrile
Overview
Description
3-(Piperazin-1-yl)propanenitrile is a heterocyclic organic compound that belongs to the family of piperazine derivatives. It has a unique chemical structure that contains a piperazine ring attached to a propanenitrile group. The molecular formula of this compound is C7H13N3 .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves multi-step procedures . For instance, a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives was synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis
The molecular structure of this compound was characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique . The compound contains a piperazine ring attached to a propanenitrile group.Scientific Research Applications
Synthesis of Novel Compounds
- A study focused on the synthesis of 1-(aryl)-3-[4-(aryl)piperazin-1-yl]propane derivatives as part of a search for efficient antidepressants with dual action: serotonin reuptake inhibition and 5-HT1A receptor affinity. The research led to the conclusion that 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives provided the best results (Pérez-Silanes et al., 2001).
Building Blocks for Drug Discovery
- Research on 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine indicated their potential utility as building blocks for lead optimization programs in drug discovery. These compounds demonstrated increased conformational flexibility compared to parent heterocycles (Feskov et al., 2019).
Development of Conformationally Restricted Piperazines
- A method for synthesizing 3-(piperazin-2-yl)propionic acid esters with various N-4 substituents was developed. This research is significant for creating 6,8-diazabicyclo[3.2.2]nonane derivatives, which are of interest as conformationally restricted piperazines (Weigl & Wünsch, 2000).
Pharmaceutical Applications
- A study synthesized new 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives, targeting dual action at 5-HT1A serotonin receptors and serotonin transporter, indicating potential as antidepressant agents (Martínez et al., 2001).
Fluorination for Improved Pharmacokinetic Profiles
- Research on the fluorination of 3-(3-(piperazin-1-yl)propyl)indoles led to the development of ligands with high affinity and selectivity for the 5-HT1D receptor, showing benefits in oral absorption and pharmacokinetics (Niel et al., 1999).
Electrochemical Recognition
- A novel piperazine derivative was synthesized for electrochemical recognition of nitrite anion, demonstrating significant current responses and low detection limits in cyclic voltammetry measurements (Ramdane et al., 2021).
Synthesis and Characterization
- Several studies focused on the synthesis and characterization of various piperazine derivatives, aiming to explore their potential in different scientific applications, such as in the synthesis of polyamides (Hattori & Kinoshita, 1979) and as ligands in positron emission tomography [(Abate et al., 2011)](https://consensus.app/papers/analogues-receptor-ligand-abate/6dca3b72f9ab5695ab42a796ec0aaff1/?utm_source=chatgpt).
Anticonvulsant and Neurotoxic Properties
- A series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives were synthesized and evaluated for their anticonvulsant and neurotoxic properties, revealing the potential of certain analogues as anticonvulsant agents (Obniska et al., 2006).
Anticancer and Antituberculosis Studies
- Studies on [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives indicated significant antituberculosis and anticancer activities, highlighting the potential of these compounds in therapeutic applications (Mallikarjuna et al., 2014).
Reactive Properties and Adsorption Behavior
- The local reactive properties, ALIE, and Fukui functions of a triazole derivative containing piperazine were investigated using DFT method, providing insights into the chemical reactivity and potential pharmaceutical applications (Al-Ghulikah et al., 2021).
N-Nitrosopiperazine Formation in CO2 Capture
- The kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture systems were studied, offering valuable information for reducing nitrosamine accumulation in CO2 capture processes (Goldman et al., 2013).
Synthesis of Antimalarial Agents
- Piperazine derivatives were synthesized and evaluated for their antiplasmodial activity against Plasmodium falciparum, contributing to the development of potential antimalarial agents (Mendoza et al., 2011).
Mechanism of Action
Target of Action
3-(Piperazin-1-yl)propanenitrile is a compound that has been found to have significant biological activity. It is a hybrid compound consisting of isothiazole and piperazine moieties . Piperazine derivatives, such as this compound, have a wide range of biological activities and are used in various fields of medicine . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the biological system. The compound’s interaction with its targets, such as dopamine and serotonin receptors, results in antagonistic effects . This means that the compound prevents the activation of these receptors, thereby inhibiting the effects of dopamine and serotonin.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving dopamine and serotonin. By acting as an antagonist, the compound can affect the signaling pathways of these neurotransmitters, leading to downstream effects such as changes in mood, behavior, and perception .
Result of Action
The result of the action of this compound is primarily observed at the molecular and cellular levels. By acting as an antagonist to dopamine and serotonin receptors, the compound can alter neurotransmitter signaling and lead to changes in cellular function . This can result in a variety of effects, depending on the specific context and environment.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s activity may be affected by the presence of other substances that can interact with the same targets. Additionally, factors such as temperature and pH can influence the stability and efficacy of the compound .
Biochemical Analysis
Biochemical Properties
3-(Piperazin-1-yl)propanenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a biochemical for proteomics research The nature of these interactions often involves binding to specific sites on enzymes or proteins, which can influence their activity and function
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have significant antibacterial activity against certain bacteria . This indicates that this compound can alter cellular processes, potentially leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, as well as changes in gene expression. The compound’s molecular mechanism involves binding to specific sites on enzymes or proteins, which can modulate their activity and influence biochemical pathways . Understanding these interactions is essential for elucidating the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is stable at room temperature and can be stored for extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that certain piperazine derivatives can have significant biological activity at specific dosages . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and function
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement within the cell . These interactions can influence its localization and accumulation, affecting its overall activity and function in biochemical processes.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
properties
IUPAC Name |
3-piperazin-1-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c8-2-1-5-10-6-3-9-4-7-10/h9H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOFPBMQTXKONX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366009 | |
| Record name | 3-(piperazin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34064-86-3 | |
| Record name | 3-(piperazin-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(piperazin-1-yl)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

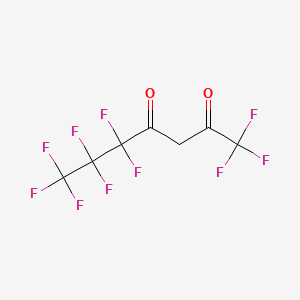

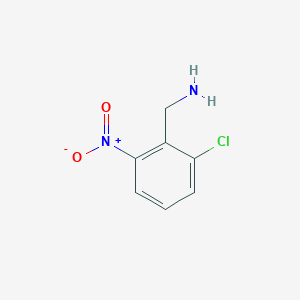
![1-(4-Methoxy-benzyl)-[1,4]diazepane](/img/structure/B1348360.png)
